2,3,3',4,5,5'-Hexabromobiphenyl
Overview
Description
2,3,3’,4,5,5’-Hexabromobiphenyl is a polybrominated biphenyl compound, characterized by the presence of six bromine atoms attached to a biphenyl structure. This compound is known for its persistence in the environment and its bioaccumulative properties. It has been primarily used as a flame retardant in various industrial applications .
Mechanism of Action
Target of Action
The primary target of 2,3,3’,4,5,5’-Hexabromobiphenyl is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
The activation of AhR leads to the induction of xenobiotic-metabolizing enzymes, which play a key role in the metabolism and detoxification of a wide variety of exogenous and endogenous compounds . This process mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Pharmacokinetics
Due to its lipophilic nature, it is likely to accumulate in fatty tissues and bioaccumulate in the environment .
Result of Action
The activation of AhR by 2,3,3’,4,5,5’-Hexabromobiphenyl leads to changes in gene expression, which can have various downstream effects, including alterations in cell cycle regulation . The exact molecular and cellular effects can vary depending on the specific target genes that are activated.
Biochemical Analysis
Biochemical Properties
2,3,3’,4,5,5’-Hexabromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins involved in xenobiotic metabolism. This compound can bind to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator that regulates the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as cytochrome P450 1A1 . The binding of 2,3,3’,4,5,5’-Hexabromobiphenyl to the aryl hydrocarbon receptor leads to the activation of these enzymes, which are responsible for the detoxification and elimination of various xenobiotics from the body .
Cellular Effects
The effects of 2,3,3’,4,5,5’-Hexabromobiphenyl on cellular processes are profound. This compound can induce oxidative stress, disrupt cell signaling pathways, and alter gene expression. For instance, exposure to 2,3,3’,4,5,5’-Hexabromobiphenyl has been shown to affect the expression of genes involved in the circadian clock, cell cycle regulation, and immune response . Additionally, this compound can interfere with cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
At the molecular level, 2,3,3’,4,5,5’-Hexabromobiphenyl exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the aryl hydrocarbon receptor, which subsequently activates the transcription of genes encoding xenobiotic metabolizing enzymes . This activation leads to the increased production of enzymes such as cytochrome P450 1A1, which play a crucial role in the metabolism and detoxification of xenobiotics . Additionally, 2,3,3’,4,5,5’-Hexabromobiphenyl can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,4,5,5’-Hexabromobiphenyl can change over time. This compound is known for its stability and persistence, which means it can remain in the environment and biological systems for extended periods . Over time, the accumulation of 2,3,3’,4,5,5’-Hexabromobiphenyl can lead to chronic toxicity, affecting cellular functions and overall health . Long-term exposure to this compound has been associated with various adverse effects, including immune system abnormalities, endocrine disruption, and carcinogenicity .
Dosage Effects in Animal Models
The effects of 2,3,3’,4,5,5’-Hexabromobiphenyl in animal models vary with different dosages. At low doses, this compound can induce subtle changes in gene expression and cellular metabolism without causing overt toxicity . At higher doses, 2,3,3’,4,5,5’-Hexabromobiphenyl can cause significant toxic effects, including liver damage, neurotoxicity, and reproductive toxicity . The threshold for these adverse effects depends on the species, age, and overall health of the animal models used in the studies .
Metabolic Pathways
2,3,3’,4,5,5’-Hexabromobiphenyl is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. This compound is metabolized by enzymes such as cytochrome P450 1A1, which catalyze its oxidation and subsequent conjugation with other molecules to facilitate its excretion . The metabolism of 2,3,3’,4,5,5’-Hexabromobiphenyl can also affect the levels of other metabolites and influence metabolic flux, leading to changes in overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2,3,3’,4,5,5’-Hexabromobiphenyl is transported and distributed through various mechanisms. This compound can bind to transport proteins and lipoproteins, which facilitate its movement across cell membranes and its distribution to different tissues . The lipophilic nature of 2,3,3’,4,5,5’-Hexabromobiphenyl allows it to accumulate in fatty tissues, where it can persist for long periods . This accumulation can lead to localized toxicity and affect the function of adipose tissue and other lipid-rich organs .
Subcellular Localization
The subcellular localization of 2,3,3’,4,5,5’-Hexabromobiphenyl is influenced by its chemical properties and interactions with cellular components. This compound can localize to cell membranes, where it can interact with membrane proteins and lipids . Additionally, 2,3,3’,4,5,5’-Hexabromobiphenyl can be found in the endoplasmic reticulum, where it can affect the synthesis and processing of proteins . The presence of 2,3,3’,4,5,5’-Hexabromobiphenyl in specific subcellular compartments can influence its activity and the overall cellular response to this compound .
Preparation Methods
The synthesis of 2,3,3’,4,5,5’-Hexabromobiphenyl typically involves the bromination of biphenyl. The process generally includes the gradual addition of bromine to biphenyl in the presence of a catalyst to accelerate the reaction. After the reaction is complete, the product is purified and crystallized to obtain pure 2,3,3’,4,5,5’-Hexabromobiphenyl .
Chemical Reactions Analysis
2,3,3’,4,5,5’-Hexabromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to different products.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
Scientific Research Applications
2,3,3’,4,5,5’-Hexabromobiphenyl has been studied extensively for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls.
Biology and Medicine: Investigated for its toxicological effects and its impact on biological systems.
Industry: Employed as a flame retardant in the manufacturing of plastics, textiles, and electronic devices
Comparison with Similar Compounds
2,3,3’,4,5,5’-Hexabromobiphenyl is part of the polybrominated biphenyl family, which includes other compounds such as:
- 2,2’,4,4’,5,5’-Hexabromobiphenyl
- 3,3’,4,4’,5,5’-Hexabromobiphenyl These compounds share similar structures but differ in the positions of the bromine atoms. The unique arrangement of bromine atoms in 2,3,3’,4,5,5’-Hexabromobiphenyl contributes to its specific chemical and physical properties .
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(3,5-dibromophenyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-6-1-5(2-7(14)3-6)8-4-9(15)11(17)12(18)10(8)16/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPKBQJLKKDLLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153093 | |
Record name | 1,1'-Biphenyl, 2,3,3',4,5,5'-hexabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120991-48-2 | |
Record name | 2,3,3',4,5,5'-Hexabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,3,3',4,5,5'-hexabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,5,5'-HEXABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL81WQN9EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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